molecular formula C9H6O3S B15274695 4-Hydroxy-1-benzothiophene-3-carboxylic acid

4-Hydroxy-1-benzothiophene-3-carboxylic acid

Cat. No.: B15274695
M. Wt: 194.21 g/mol
InChI Key: ANGLNCLBLZFRFK-UHFFFAOYSA-N
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Description

4-Hydroxy-1-benzothiophene-3-carboxylic acid is a heterocyclic aromatic compound of significant interest in scientific research, featuring a benzothiophene core substituted with a hydroxy group at the 4-position and a carboxylic acid moiety at the 3-position . This unique structure imparts distinct electronic and steric properties, making it a valuable building block in medicinal chemistry for the development of new therapeutic agents and in the field of materials science . The compound's mechanism of action in research settings is attributed to its ability to interact with biological macromolecules; the hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, while the benzothiophene core facilitates interactions that can modulate their function . Furthermore, research on analogous benzo[b]thiophene-3-carboxylic acid derivatives has demonstrated their potential as inhibitors of the RhoA/ROCK pathway, which is a promising target for inhibiting tumour growth and metastasis . Attention: This product is intended for research purposes only and is not approved for human or veterinary use .

Properties

Molecular Formula

C9H6O3S

Molecular Weight

194.21 g/mol

IUPAC Name

4-hydroxy-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C9H6O3S/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4,10H,(H,11,12)

InChI Key

ANGLNCLBLZFRFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC=C2C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-benzothiophene-3-carboxylic acid typically involves the construction of the benzothiophene core followed by functionalization at the desired positions. One common method involves the intramolecular cyclization of o-alkynylthiophenols, followed by the addition of isocyanates to form the benzothiophene ring . Another approach includes the CuBr/1,10-Phen-catalyzed Ullmann cross-coupling reaction to obtain 2-aminobenzothiophenes, which can then be converted to the desired carboxylic acid derivatives .

Industrial Production Methods: Industrial production methods for 4-Hydroxy-1-benzothiophene-3-carboxylic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-oxo-1-benzothiophene-3-carboxylic acid.

    Reduction: Formation of 4-hydroxy-1-benzothiophene-3-aldehyde or 4-hydroxy-1-benzothiophene-3-methanol.

    Substitution: Formation of various substituted benzothiophene derivatives.

Scientific Research Applications

4-Hydroxy-1-benzothiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the benzothiophene core can interact with various enzymes and receptors, modulating their function and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Name Core Structure Substituents Molecular Formula Key Features
4-Hydroxy-1-benzothiophene-3-carboxylic acid Benzothiophene 4-OH, 3-COOH C₉H₆O₃S Sulfur-containing heterocycle; planar aromatic system with polar groups
2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-4-carboxylic acid Benzimidazole 4-COOH, 2-(4-OH-3-OCH₃-phenyl) C₁₅H₁₂N₂O₄ Nitrogen-rich heterocycle; methoxy and hydroxy groups enhance solubility
4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid Benzothiazine 3-COOH, 4-CH₃, 2,2-dioxo C₁₀H₉NO₄S Sulfone group (dioxo) increases acidity; methyl group modulates lipophilicity
4-Hydroxybenzoic acid Benzene 4-OH, 1-COOH C₇H₆O₃ Simple aromatic acid; high polarity due to phenolic and carboxylic groups
Caffeic acid Phenylpropenoic acid 3,4-diOH, α,β-unsaturated carboxylic acid C₉H₈O₄ Antioxidant activity via catechol moiety; conjugated double bond system

Physicochemical Properties

  • Solubility :
    • The sulfur atom in 4-hydroxy-1-benzothiophene-3-carboxylic acid may reduce water solubility compared to 4-hydroxybenzoic acid (highly polar) or caffeic acid (solubilized by dihydroxy groups) .
    • The sulfone group in 4-methyl-2,2-dioxo-benzothiazine-3-carboxylic acid enhances acidity (lower pKa) compared to the benzothiophene derivative .
  • Thermal Stability : Benzothiophene and benzothiazine derivatives generally exhibit higher thermal stability than caffeic acid due to aromatic heterocyclic rigidity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-hydroxy-1-benzothiophene-3-carboxylic acid and its structural analogs?

  • Methodological Answer : The synthesis of benzothiophene-carboxylic acid derivatives typically involves cyclization of thiophenol derivatives with α,β-unsaturated carbonyl compounds. For example, 3-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid ( ) was synthesized via Friedel-Crafts acylation followed by halogenation. For the 4-hydroxy derivative, regioselective hydroxylation using directed ortho-metalation (DoM) or catalytic hydroxylation with transition metals (e.g., Pd/Cu) could be employed. Purification via recrystallization or preparative HPLC is recommended to isolate the target compound .

Q. Which spectroscopic techniques are critical for characterizing 4-hydroxy-1-benzothiophene-3-carboxylic acid?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the benzothiophene core and substituent positions (e.g., hydroxyl at C4, carboxylic acid at C3).
  • FT-IR : Peaks at ~2500–3000 cm1^{-1} (carboxylic acid O-H stretch) and ~1680 cm1^{-1} (C=O stretch).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C9_9H6_6O3_3S).
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for related compounds in .

Q. How can solubility and stability challenges be addressed during in vitro assays?

  • Methodological Answer : The compound’s poor aqueous solubility (due to the aromatic benzothiophene core) can be mitigated using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Stability studies under varying pH (e.g., 4–9) and temperatures (4°C–37°C) should precede biological testing. UV-Vis spectroscopy can monitor degradation kinetics .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-hydroxy-1-benzothiophene-3-carboxylic acid in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. For example, the hydroxyl group at C4 may act as a hydrogen-bond donor, while the carboxylic acid at C3 could participate in acid-base catalysis. Molecular electrostatic potential (MEP) maps derived from InChi data ( ) guide functionalization strategies .

Q. What experimental approaches resolve contradictions in reported biological activities of benzothiophene derivatives?

  • Methodological Answer : Contradictions may arise from impurity profiles or assay conditions. Strategies include:

  • HPLC-PDA : To verify purity (>95%) and identify by-products.
  • Dose-Response Studies : Use standardized cell lines (e.g., HEK293 or HepG2) with controlled culture conditions.
  • Meta-Analysis : Compare data across studies (e.g., ’s biochemical assays) while adjusting for variables like solvent choice or endpoint measurements .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Hydroxyl Group Modifications : Acetylation or methylation of the C4 hydroxyl ( ) could improve metabolic stability.
  • Carboxylic Acid Bioisosteres : Replace the -COOH group with tetrazoles or acyl sulfonamides to enhance membrane permeability.
  • In Silico ADMET Prediction : Tools like SwissADME or ADMETLab can prioritize derivatives with favorable logP (1–3) and low CYP450 inhibition .

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